(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid
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Overview
Description
(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a methoxyethyl side chain, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common approach is the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxyethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
(1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The methoxyethyl side chain and the cyclopropane ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Alkylglutamates: These compounds share structural similarities with (1S,2S)-1-Amino-2-(2-methoxyethyl)cyclopropanecarboxylic acid and are used in similar applications.
Cyclopropane Amino Acids: Other cyclopropane derivatives with amino groups that exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methoxyethyl side chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(2-methoxyethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-3-2-5-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m1/s1 |
InChI Key |
SJLVNZCGISUPHQ-VDTYLAMSSA-N |
Isomeric SMILES |
COCC[C@@H]1C[C@]1(C(=O)O)N |
Canonical SMILES |
COCCC1CC1(C(=O)O)N |
Origin of Product |
United States |
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